Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O3 and its molecular weight is 336.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Researchers have developed synthetic routes and performed structural studies on compounds related to Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate , emphasizing its potential as a scaffold for drug discovery. The synthesis of a novel scaffold was described through a three-step synthesis from ortho-hydroxyacetophenone and N-benzylpiperidone, highlighting the compound's orientation of side chains in a well-defined orientation, making it a key intermediate for combinatorial synthesis of drug-like molecules (Willand et al., 2004).
Antihypertensive Activity
- A series of 4'-substituted spiro compounds, related to the core structure of interest, was prepared and evaluated for antihypertensive activity. This study found significant antihypertensive effects in spontaneously hypertensive rats, suggesting potential therapeutic applications of such compounds (Clark et al., 1983).
Antimicrobial and Anthelmintic Activity
- Another study synthesized and characterized a similar tert-butyl spiro-piperidine derivative, evaluating its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating its potential use in treating parasitic infections (Sanjeevarayappa et al., 2015).
Antimycobacterial Activity
- The antimycobacterial activity of spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective method, was also investigated. One of the compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these spirocyclic compounds in developing new antimycobacterial agents (Kumar et al., 2008).
Properties
IUPAC Name |
tert-butyl 9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-11-8-18(9-12-21)7-10-20-14-6-4-5-13(19)15(14)23-18/h4-6,20H,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLOLNMKKCCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C(=CC=C3)F)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108113 | |
Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262757-36-7 | |
Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262757-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.